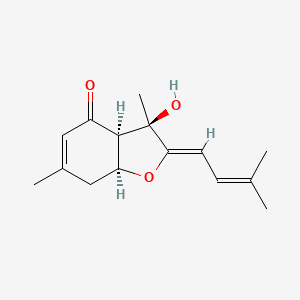

(+)-Bisabolangelone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |

InChI |

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |

InChI Key |

GNWNPLBSEQDDQV-VRBKASCLSA-N |

SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |

Canonical SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

Synonyms |

bisabolangelone |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of (+)-Bisabolangelone in Angelica koreana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of (+)-bisabolangelone, a sesquiterpene found in the roots of Angelica koreana. This document details the experimental methodologies employed in its identification and characterization, presents available quantitative data, and visualizes the relevant biological pathways.

Introduction

Angelica koreana Maxim. is a plant utilized in traditional Korean medicine. Bioassay-guided phytochemical analysis has led to the identification of (+)-bisabolangelone as a key bioactive constituent of its roots. Research has demonstrated its potential as a hypopigmenting agent and a 5α-reductase type I inhibitor, making it a compound of interest for dermatological and endocrine-related drug development.[1][2]

Isolation and Structure Elucidation

The isolation of (+)-bisabolangelone from Angelica koreana was achieved through a bioassay-guided fractionation process. This method involves systematically separating the plant extract into fractions and testing their biological activity to guide the purification of the active compound.

Experimental Protocol: Isolation

While detailed, step-by-step protocols are not fully available in the public domain literature, the general procedure for the isolation of (+)-bisabolangelone can be summarized as follows:

-

Extraction: The dried roots of Angelica koreana are subjected to extraction with methanol to create a crude methanolic extract.[3]

-

Bioassay-Guided Fractionation: The crude extract is then partitioned and subjected to various chromatographic techniques. At each stage, the resulting fractions are tested for their biological activity (e.g., inhibition of melanin production) to identify the most active fractions for further separation.

-

Chromatographic Purification: The active fractions are further purified using techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound, (+)-bisabolangelone.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.[3] This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the connectivity and stereochemistry of the molecule.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Experimental Workflow

Biological Activity and Quantitative Data

(+)-Bisabolangelone has demonstrated noteworthy biological activities, particularly in the regulation of skin pigmentation and steroid metabolism.

Hypopigmenting Activity

(+)-Bisabolangelone has been identified as the primary hypopigmenting agent in Angelica koreana. It dose-dependently inhibits melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 and melan-a cells.[1] The mechanism of action involves the suppression of α-MSH-inducible protein levels of tyrosinase, a key enzyme in melanin synthesis.[1] Notably, it does not directly inhibit the catalytic activity of cell-free tyrosinase.[1]

Table 1: Hypopigmenting Activity of (+)-Bisabolangelone

| Compound | Cell Line | Assay | IC15/IC50 Value | Reference |

| (+)-Bisabolangelone | B16 or melan-a | α-MSH-induced melanin production | IC15: 9-17 µM | [1] |

| Arbutin (Control) | B16 | α-MSH-induced melanin production | IC50: 317 µM | [1] |

5α-Reductase Type I Inhibitory Activity

(+)-Bisabolangelone has also been shown to inhibit the activity of 5α-reductase type I in LNCaP cells.[2] This enzyme is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in various endocrine disorders.

Table 2: 5α-Reductase Type I Inhibitory Activity of (+)-Bisabolangelone

| Compound | Cell Line | Assay | IC50 Value | Reference |

| (+)-Bisabolangelone | LNCaP | 5α-reductase type I inhibition | 11.6 µg/ml | [2] |

| Finasteride (Control) | LNCaP | 5α-reductase type I inhibition | 19.8 µg/ml | [2] |

Signaling Pathway

The hypopigmenting effect of (+)-bisabolangelone is attributed to its interference with the α-MSH signaling pathway in melanocytes. The diagram below illustrates the known pathway and the putative point of intervention by (+)-bisabolangelone.

Conclusion

(+)-Bisabolangelone, a sesquiterpene isolated from Angelica koreana, has been identified as a promising bioactive compound with significant hypopigmenting and 5α-reductase inhibitory activities. Its mechanism of action in melanogenesis involves the suppression of tyrosinase protein expression. Further research to elucidate the precise molecular targets and to obtain more detailed quantitative and structural data is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of (+)-bisabolangelone.

References

Unveiling the Natural Bounty: A Technical Guide to (+)-Bisabolangelone Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bisabolangelone, a sesquiterpenoid of significant interest for its diverse pharmacological activities, is a naturally occurring compound with promising therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of (+)-Bisabolangelone, focusing on quantitative data, detailed experimental protocols for its isolation, and the elucidation of its known signaling pathways. The primary documented natural source of this compound is the root of Angelica koreana Maxim., a plant with a history of use in traditional medicine. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of (+)-Bisabolangelone

The principal natural reservoir of (+)-Bisabolangelone identified in scientific literature is the root of Angelica koreana Maxim.[1][2], a perennial plant belonging to the Apiaceae family. This plant is also known by its synonym, Ostericum koreanum Maximowicz.[3] While other species of the Angelica genus are rich in various bioactive compounds, current research points specifically to A. koreana as the primary source of (+)-Bisabolangelone. The compound has been isolated from the methanolic extract of its roots through bioassay-guided fractionation.[2]

Quantitative Data

Precise quantitative data on the yield of (+)-Bisabolangelone from Angelica koreana roots is not extensively reported in the available literature. However, it is consistently referred to as a significant constituent isolated from the active fractions of the root extract. Further quantitative analysis using validated chromatographic methods would be beneficial to establish a definitive concentration range.

| Plant Species | Plant Part | Compound | Reported Presence |

| Angelica koreana Maxim. (Ostericum koreanum) | Root | (+)-Bisabolangelone | Identified as a key bioactive principle[1][2][4] |

Experimental Protocols

The isolation of (+)-Bisabolangelone from Angelica koreana roots is typically achieved through a multi-step process involving extraction and chromatographic separation. The following is a detailed methodology synthesized from published studies.

Bioassay-Guided Isolation of (+)-Bisabolangelone

This protocol outlines the general steps for the extraction and isolation of (+)-Bisabolangelone, guided by its biological activity (e.g., melanogenesis inhibition).

2.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Angelica koreana Maxim.

-

Extraction:

-

The powdered roots (e.g., 500 g) are extracted with methanol (MeOH) at room temperature for an extended period (e.g., 24-48 hours), with the extraction process repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2.1.2. Solvent Partitioning

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Each solvent fraction is concentrated, and its biological activity is assessed using a relevant bioassay (e.g., inhibition of melanin production in B16 melanoma cells). The most active fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The active fraction is subjected to silica gel column chromatography.

-

A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is packed into a glass column.

-

The concentrated active fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane-EtOAc gradients from 100:0 to 0:100).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

The biological activity of the pooled fractions is re-evaluated to identify the fractions containing the active compound(s).

-

-

Further Purification (if necessary):

-

The active fractions from the initial silica gel column are further purified using repeated column chromatography, potentially with different solvent systems or stationary phases (e.g., Sephadex LH-20).

-

High-performance liquid chromatography (HPLC) can be employed for the final purification of (+)-Bisabolangelone to achieve high purity.

-

2.1.4. Structure Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

Signaling Pathways and Mechanisms of Action

(+)-Bisabolangelone has been shown to modulate key signaling pathways involved in inflammation and melanogenesis.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

(+)-Bisabolangelone exhibits anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of pro-inflammatory mediators.

Hypopigmenting Activity: Downregulation of Melanogenesis

(+)-Bisabolangelone demonstrates hypopigmenting effects by interfering with the α-melanocyte-stimulating hormone (α-MSH) signaling cascade, which leads to a reduction in melanin synthesis.[1] It has been shown to downregulate the expression of melanogenic genes, such as MITF and tyrosinase, by directly blocking the binding of cAMP to the PKA holoenzyme.[5]

Conclusion

(+)-Bisabolangelone, primarily sourced from the roots of Angelica koreana, stands out as a natural compound with significant therapeutic potential. Its demonstrated anti-inflammatory and hypopigmenting activities, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in drug development. This guide provides a foundational resource for researchers, offering insights into its natural origins, isolation methodologies, and mechanisms of action. Future research should focus on optimizing extraction and purification processes to improve yields and on conducting further preclinical and clinical studies to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanogenesis inhibitory bisabolane-type sesquiterpenoids from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of bisabolangelone from Ostericum koreanum roots to Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of 5alpha -reductase type I in LNCaP cells from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (+)-Bisabolangelone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bisabolangelone, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its potent biological activities, particularly its role as a hypopigmenting agent. Isolated from traditional medicinal plants such as Angelica koreana, this compound presents a promising avenue for the development of novel therapeutic and cosmetic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the established biological activities of (+)-Bisabolangelone. Detailed experimental protocols for its isolation and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

(+)-Bisabolangelone is a sesquiterpenoid characterized by a bisabolane skeleton. Its chemical structure, including its stereochemistry, is crucial for its biological function.

Chemical Structure:

(A definitive 2D chemical structure diagram of (+)-Bisabolangelone is not available in the provided search results. A comprehensive literature search for the original structure elucidation paper is recommended to obtain an accurate diagram.)

Physicochemical and Spectroscopic Data:

A summary of the known physicochemical and spectroscopic properties of (+)-Bisabolangelone is provided in the table below. This data is essential for its identification, characterization, and quantification.

| Property | Value | Reference |

| CAS Number | 30557-81-4 | |

| Molecular Formula | C₁₅H₂₀O₃ | |

| Molecular Weight | 248.32 g/mol | |

| ¹H NMR Data | Not available in search results | |

| ¹³C NMR Data | Not available in search results | |

| Mass Spectrometry (MS) Data | Not available in search results | |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Natural Sources and Isolation

(+)-Bisabolangelone is a natural product found in several plant species, most notably in the roots of Angelica koreana. Its isolation is typically achieved through a multi-step process involving extraction and chromatography.

Experimental Protocol: Bioassay-Guided Isolation from Angelica koreana

The following protocol is a generalized procedure based on common practices for the isolation of natural products. The specific details for (+)-Bisabolangelone may vary and should be referenced from the primary literature.

dot

Caption: Bioassay-guided isolation workflow for (+)-Bisabolangelone.

-

Plant Material Preparation: The roots of Angelica koreana are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The solvent is removed from the combined extracts under reduced pressure to yield a crude methanol extract.

-

Bioassay-Guided Fractionation: The crude extract is then subjected to a series of fractionation steps, often involving solvent-solvent partitioning (e.g., with ethyl acetate and water). Each fraction is tested for its biological activity (e.g., inhibition of melanin production). The most active fraction is selected for further purification.

-

Chromatographic Purification: The bioactive fraction is purified using chromatographic techniques. This may involve initial separation by silica gel column chromatography followed by final purification using preparative high-performance liquid chromatography (HPLC) to yield pure (+)-Bisabolangelone.

Biological Activity and Mechanism of Action

(+)-Bisabolangelone has demonstrated significant hypopigmenting activity, making it a compound of interest for treating hyperpigmentation disorders.

3.1. Inhibition of Melanogenesis

(+)-Bisabolangelone has been shown to dose-dependently inhibit melanin production in B16 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH).[1] This effect is attributed to its ability to suppress the protein levels of tyrosinase, the key enzyme in the melanin synthesis pathway.[1]

Experimental Protocol: α-MSH-Induced Melanin Production Inhibition Assay in B16 Cells

-

Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of (+)-Bisabolangelone for a specified period.

-

Stimulation: Melanogenesis is induced by adding α-MSH to the cell culture medium.

-

Melanin Quantification: After incubation, the cells are lysed, and the melanin content is measured spectrophotometrically at approximately 475 nm. The results are typically expressed as a percentage of the control (α-MSH-stimulated cells without (+)-Bisabolangelone treatment).

3.2. Signaling Pathway Modulation

The inhibitory effect of (+)-Bisabolangelone on melanogenesis is mediated through the modulation of key signaling pathways.

dot

Caption: Proposed mechanism of action of (+)-Bisabolangelone.

Research suggests that (+)-Bisabolangelone exerts its effects by targeting the cAMP/PKA signaling pathway. By inhibiting Protein Kinase A (PKA), it can downregulate the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression. This, in turn, leads to the suppression of key melanogenesis enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Experimental Protocol: Western Blot Analysis of Melanogenesis-Related Proteins

-

Cell Lysis: B16 melanoma cells, treated as described in the melanin production assay, are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for tyrosinase, TRP-1, TRP-2, and MITF. A loading control, such as β-actin, is also probed to ensure equal protein loading.

-

Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the effect of (+)-Bisabolangelone on the expression of these proteins.

Conclusion

(+)-Bisabolangelone is a promising natural compound with well-documented hypopigmenting properties. Its mechanism of action, involving the modulation of the cAMP/PKA and MAPK signaling pathways, provides a solid foundation for its potential application in the development of new treatments for hyperpigmentation disorders. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this intriguing sesquiterpenoid. Further studies are warranted to fully elucidate its spectroscopic characteristics and to optimize its isolation and synthesis for broader research and clinical applications.

References

The Biosynthesis of (+)-Bisabolangelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bisabolangelone is a sesquiterpenoid natural product of significant interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for the discovery of novel, related compounds through metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (+)-Bisabolangelone, detailing the key enzymatic steps, precursor molecules, and intermediates. The pathway is divided into two primary branches: the formation of the bisabolane sesquiterpenoid core and the synthesis of the angeloyl moiety. This document summarizes available quantitative data, provides detailed experimental protocols for key enzyme assays, and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex process.

Introduction

(+)-Bisabolangelone is a member of the bisabolane-type sesquiterpenoid family, characterized by a C15 backbone and an angelate ester functional group. These compounds are found in various plant species and have garnered attention for their diverse biological activities. The biosynthesis of such natural products is a multi-step enzymatic process, starting from simple precursors and leading to complex molecular architectures. Elucidating this pathway is essential for harnessing the potential of (+)-Bisabolangelone for pharmaceutical and other applications.

The Biosynthetic Pathway of (+)-Bisabolangelone

The biosynthesis of (+)-Bisabolangelone is proposed to occur through the convergence of two distinct pathways: the synthesis of the bisabolane core via the terpenoid pathway and the formation of the angeloyl moiety from amino acid metabolism.

Formation of the Bisabolane Core

The C15 bisabolane skeleton is derived from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). FPP is synthesized through either the mevalonate (MVA) pathway, which starts from acetyl-CoA, or the methylerythritol 4-phosphate (MEP) pathway, which utilizes pyruvate and glyceraldehyde-3-phosphate.

The key steps in the formation of the bisabolane core are:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A specific bisabolene synthase, a type of terpene cyclase, catalyzes the conversion of the linear FPP molecule into a cyclic bisabolene intermediate. Several isomers of bisabolene can be formed depending on the specific synthase involved. For (+)-Bisabolangelone, a (+)-α-bisabolene synthase is likely responsible.

-

Hydroxylation of the Bisabolene Core: Following cyclization, the bisabolene hydrocarbon is hydroxylated to introduce the necessary hydroxyl group for subsequent esterification. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP450), which utilizes NADPH and molecular oxygen to introduce a hydroxyl group at a specific position on the bisabolane ring, forming a bisabolol derivative.

Biosynthesis of the Angeloyl Moiety

The angeloyl group is derived from the branched-chain amino acid L-isoleucine. The pathway to its activated form, angeloyl-CoA, involves a series of enzymatic reactions:

-

Conversion of L-Isoleucine to Tiglyl-CoA: L-isoleucine undergoes a series of degradation steps, analogous to its catabolism, to yield tiglyl-CoA.

-

Formation of Angeloyl-CoA: Tiglyl-CoA is then likely converted to angeloyl-CoA. Although the exact enzymatic steps are not fully elucidated in all organisms, it is the activated form required for the esterification reaction.

Esterification: The Final Step

The final step in the biosynthesis of (+)-Bisabolangelone is the esterification of the hydroxylated bisabolane intermediate with angeloyl-CoA. This reaction is catalyzed by an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases. This enzyme specifically transfers the angeloyl group from angeloyl-CoA to the hydroxyl group of the bisabolol derivative, forming the final product, (+)-Bisabolangelone.

Quantitative Data

While specific quantitative data for the biosynthesis of (+)-Bisabolangelone is limited in the literature, studies on the microbial production of the precursor bisabolene provide valuable insights into the potential yields of the sesquiterpenoid core.

| Organism | Precursor | Product | Titer | Reference |

| Escherichia coli | Glucose | α-Bisabolene | >900 mg/L | [1] |

| Saccharomyces cerevisiae | Glucose | α-Bisabolene | >900 mg/L | [1] |

| Yarrowia lipolytica | Waste Cooking Oil | α-Bisabolene | 973.1 mg/L | [2] |

| Yarrowia lipolytica | γ-Bisabolene | 2.69 g/L | [3] | |

| Saccharomyces cerevisiae | γ-Bisabolene | 584.14 mg/L | [3] | |

| Escherichia coli | (R)-β-bisabolene | 17 mg/L | [4] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the (+)-Bisabolangelone pathway are not yet available. However, the following are representative protocols for the key enzyme classes involved in its biosynthesis.

Assay for Bisabolene Synthase Activity

This protocol describes a general method for the in vitro characterization of a bisabolene synthase.

1. Enzyme Source:

-

Recombinant bisabolene synthase expressed in and purified from E. coli.

2. Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

10% (v/v) Glycerol

-

50 µM Farnesyl pyrophosphate (FPP)

-

1-5 µg purified enzyme

3. Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

4. Product Extraction:

-

Stop the reaction by adding 100 µL of 0.5 M EDTA.

-

Extract the sesquiterpene products by adding 200 µL of n-hexane and vortexing vigorously for 1 minute.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new vial.

5. Product Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against an authentic bisabolene standard.

Assay for Sesquiterpene Hydroxylase (CYP450) Activity

This protocol outlines a method for assaying the activity of a cytochrome P450 monooxygenase involved in sesquiterpene hydroxylation.

1. Enzyme Source:

-

Microsomal fraction prepared from yeast or insect cells expressing the CYP450 and a corresponding NADPH-cytochrome P450 reductase.

2. Reaction Mixture (200 µL):

-

50 mM Potassium phosphate buffer (pH 7.4)

-

1 mM NADPH

-

10 µM Bisabolene (substrate, solubilized in a minimal amount of DMSO)

-

50-100 µg of microsomal protein

3. Reaction Incubation:

-

Pre-incubate the mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

4. Product Extraction:

-

Stop the reaction by adding 200 µL of ethyl acetate.

-

Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

5. Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation) to identify the hydroxylated bisabolol product.

Assay for Angeloyl-CoA:Bisabolol Acyltransferase Activity

This protocol provides a general method for characterizing the acyltransferase that catalyzes the final esterification step.

1. Enzyme Source:

-

Recombinant acyltransferase expressed in and purified from E. coli.

2. Reaction Mixture (50 µL):

-

100 mM Tris-HCl buffer (pH 8.0)

-

100 µM Bisabolol derivative (acceptor substrate)

-

100 µM Angeloyl-CoA (acyl donor)

-

1-5 µg purified enzyme

3. Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

4. Reaction Quenching and Product Extraction:

-

Stop the reaction by adding 50 µL of methanol containing an internal standard.

-

Add 100 µL of ethyl acetate and vortex to extract the product.

-

Centrifuge to separate the phases and transfer the organic layer to a new vial.

5. Product Analysis:

-

Analyze the extracted product, (+)-Bisabolangelone, by LC-MS or GC-MS to confirm its identity and quantify the amount formed.

Visualizations

Proposed Biosynthetic Pathway of (+)-Bisabolangelone

Caption: Proposed biosynthetic pathway of (+)-Bisabolangelone.

General Experimental Workflow for Enzyme Characterization

Caption: General workflow for characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway to (+)-Bisabolangelone provides a solid framework for understanding the formation of this important natural product. The pathway involves the well-established terpenoid and amino acid metabolic routes, culminating in a final esterification step. While the general enzymatic steps are understood, the specific enzymes responsible for the hydroxylation of the bisabolane core and the subsequent acylation with angeloyl-CoA in the producing organisms are yet to be definitively identified and characterized.

Future research should focus on the discovery and characterization of these missing enzymes. This will not only complete our understanding of (+)-Bisabolangelone biosynthesis but also provide valuable biocatalysts for the development of microbial cell factories for its sustainable production. Furthermore, a detailed understanding of the enzyme kinetics and regulatory mechanisms will be crucial for optimizing yields and for the rational design of novel, structurally related compounds with potentially enhanced therapeutic properties. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on these exciting avenues of investigation.

References

- 1. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Bisabolangelone: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

(+)-Bisabolangelone is a sesquiterpenoid that has garnered significant interest for its potential therapeutic properties. Key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 30557-81-4 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Compound Type | Sesquiterpenoid | [1] |

| Appearance | Powder | [1] |

| Source | Isolated from Angelica species, including the resin of Commiphora myrrha. | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Mechanism of Action: Anti-inflammatory Effects

(+)-Bisabolangelone exhibits potent anti-inflammatory activity primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory contexts, such as stimulation by lipopolysaccharide (LPS), (+)-Bisabolangelone has been shown to suppress the production of key inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

(+)-Bisabolangelone intervenes in this pathway by inhibiting the degradation of IκBα, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation. (+)-Bisabolangelone has been demonstrated to inhibit the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages. By doing so, it effectively dampens the inflammatory cascade that is otherwise promoted by their activation.

The combined inhibition of both the NF-κB and MAPK pathways results in a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Quantitative Data Summary

The anti-inflammatory effects of (+)-Bisabolangelone have been quantified in various studies. The following table summarizes its impact on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

| Inflammatory Mediator | Effect of (+)-Bisabolangelone Treatment |

| Nitric Oxide (NO) | Significant, dose-dependent inhibition of NO production. |

| Prostaglandin E₂ (PGE₂) | Dose-dependent reduction in PGE₂ levels. |

| TNF-α | Suppression of TNF-α production at both the mRNA and protein levels. |

| IL-1β | Inhibition of IL-1β expression. |

| IL-6 | Reduction in the secretion of IL-6. |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field for the study of anti-inflammatory compounds like (+)-Bisabolangelone. Researchers should optimize these protocols for their specific experimental conditions.

Isolation and Purification of (+)-Bisabolangelone from Angelica Species

-

Extraction: The dried and powdered roots of the Angelica species are extracted with a suitable solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing (+)-Bisabolangelone (typically the less polar fractions) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a hexane-ethyl acetate mixture, with the polarity being gradually increased.

-

Further Purification: Fractions containing the compound of interest are identified by thin-layer chromatography (TLC). These fractions are then pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield pure (+)-Bisabolangelone.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Cell Culture and Treatment

-

Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Treatment: Cells are seeded in appropriate culture plates. Once they reach the desired confluence, they are pre-treated with various concentrations of (+)-Bisabolangelone (dissolved in DMSO, with the final DMSO concentration typically kept below 0.1%) for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements).

Western Blot Analysis for NF-κB and MAPK Pathways

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38. A loading control, such as β-actin or GAPDH, should also be probed.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Mandatory Visualizations

References

- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gene-quantification.de [gene-quantification.de]

- 3. Cell culture of RAW264.7 cells [protocols.io]

Pharmacological Profile of (+)-Bisabolangelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bisabolangelone, a naturally occurring sesquiterpene derivative, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Bisabolangelone, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug discovery.

Introduction

(+)-Bisabolangelone is a sesquiterpenoid compound that has been isolated from various plant species, including those from the Angelica and Ostericum genera.[1][2] Structurally, it belongs to the bisabolane class of sesquiterpenes. Preclinical studies have revealed a broad spectrum of biological effects, positioning (+)-Bisabolangelone as a promising candidate for further investigation in various therapeutic areas. This document synthesizes the current knowledge on its pharmacological properties, presenting key data in a structured format to facilitate research and development efforts.

Pharmacological Activities and Mechanisms of Action

(+)-Bisabolangelone exhibits a range of pharmacological effects, including anti-inflammatory, anti-osteoporotic, hypopigmenting, and anti-ulcer activities.[1][3][4][5] The underlying mechanisms for these activities involve the modulation of several key signaling pathways.

Anti-Inflammatory Activity

(+)-Bisabolangelone has demonstrated significant anti-inflammatory properties.[1][6] Its mechanism of action in this context is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][8]

-

Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, (+)-Bisabolangelone significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] This inhibition occurs through the suppression of the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

-

Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of (+)-Bisabolangelone are closely linked to its ability to suppress the translocation of the p65 subunit of NF-κB into the nucleus and to inhibit the phosphorylation of MAPK molecules.[1][8]

Anti-Osteoporotic Activity

Recent studies have highlighted the potential of (+)-Bisabolangelone in the management of estrogen deficiency-induced bone loss.[3]

-

Inhibition of Osteoclastogenesis: (+)-Bisabolangelone impedes osteoclast formation and bone resorption by directly targeting the Colony-Stimulating Factor 1 Receptor (CSF1R).[3][9] In vitro studies using RAW264.7 cells and bone marrow-derived macrophages (BMMs) have shown a dose-dependent inhibitory effect on RANKL-induced osteoclastogenesis.[3]

-

Signaling Pathway Modulation: The compound quenches the MAPK and Ca2+-NFATc1 signaling cascades, blunts NF-κB transcriptional activity, and curtails the generation of reactive oxygen species.[3] It also restrains the assembly of the NLRP3 inflammasome while amplifying the Nrf2 antioxidant program.[3] Overexpression of CSF1R has been shown to reverse the inhibitory effects of (+)-Bisabolangelone on osteoclastogenesis.[3]

-

In Vivo Efficacy: In an ovariectomized mouse model of postmenopausal osteoporosis, treatment with (+)-Bisabolangelone significantly protected against bone loss by attenuating osteoclast activity and inhibiting NLRP3 inflammasome activation.[3]

Hypopigmenting Activity

(+)-Bisabolangelone has been identified as a potent inhibitor of melanin synthesis, suggesting its potential use in treating hyperpigmentation disorders.[2][10]

-

Inhibition of Melanin Production: In α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells and melan-a melanocytes, (+)-Bisabolangelone dose-dependently inhibits melanin production.[2][10]

-

Mechanism of Action: The hypopigmenting effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis.[2][10] Instead, (+)-Bisabolangelone suppresses the α-MSH-inducible protein levels of tyrosinase.[10] It is suggested that the cAMP-binding site of Protein Kinase A (PKA) is a putative target, leading to the downregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase gene expression.[4][11][12] Molecular docking studies have shown that (+)-Bisabolangelone can fit into the cAMP-binding sites of the PKA regulatory subunit.[13]

Anti-Ulcer Activity

(+)-Bisabolangelone has also been reported to possess anti-ulcer properties.[4][5] The proposed mechanism involves the inhibition of the H+/K+-ATPase (proton pump).[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of (+)-Bisabolangelone.

| Activity | Assay System | Endpoint | IC50 Value | Reference |

| Hypopigmenting | α-MSH-activated B16 melanoma cells | Melanin Production | 9-17 µM | [2][10] |

| α-MSH-activated melan-a melanocytes | Melanin Production | 9-17 µM | [10] | |

| Anti-Ulcer | H+/K+-ATPase Activity Assay | Enzyme Inhibition | 17-46 µM (for oxime ether derivatives) | [5] |

| 5α-Reductase Inhibition | LNCaP cells | Enzyme Inhibition | 11.6 µg/ml | [4] |

Note: The IC50 value for anti-ulcer activity is for synthesized oxime ether derivatives of bisabolangelone, not the parent compound itself.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacological profile of (+)-Bisabolangelone.

Anti-Inflammatory Assays

-

Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

LPS Stimulation: Cells are pre-treated with various concentrations of (+)-Bisabolangelone for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): NO production is determined by measuring the accumulation of nitrite in the culture medium using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Levels of these mediators in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: To assess the expression of proteins like iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Quantitative PCR (qPCR): To measure the mRNA expression of target genes, total RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to qPCR analysis using specific primers.

Osteoclastogenesis and Bone Resorption Assays

-

Cell Culture: RAW264.7 cells or bone marrow-derived macrophages (BMMs) are used as osteoclast precursors.

-

Osteoclast Differentiation: Cells are cultured in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with or without various concentrations of (+)-Bisabolangelone.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After a period of differentiation (e.g., 5-7 days), cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

-

Hydroxyapatite Resorption Assay: Osteoclast precursors are seeded on hydroxyapatite-coated plates and induced to differentiate. The resorption pit area is visualized and quantified.

-

Molecular Analysis: Western blotting and qPCR are used to analyze the expression and phosphorylation of key proteins in the CSF1R, MAPK, NF-κB, and Ca2+-NFATc1 signaling pathways.

-

Cellular Thermal Shift Assay (CETSA): This assay is used to confirm the direct binding of (+)-Bisabolangelone to its target protein, CSF1R, in a cellular context.

-

In Vivo Model: Ovariectomized (OVX) mice are used as a model for postmenopausal osteoporosis. Mice are treated with (+)-Bisabolangelone, and bone parameters are analyzed using techniques like micro-computed tomography (µCT).

Hypopigmenting Activity Assays

-

Cell Culture: B16 melanoma cells or melan-a melanocytes are cultured in appropriate media.

-

Melanin Content Assay: Cells are treated with α-melanocyte stimulating hormone (α-MSH) to induce melanogenesis, in the presence or absence of (+)-Bisabolangelone. After incubation, cells are lysed, and the melanin content is measured spectrophotometrically.

-

Tyrosinase Activity Assay:

-

Cell-based: The cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome.

-

Cell-free: The direct effect on tyrosinase activity is assessed using purified mushroom tyrosinase.

-

-

Western Blot Analysis: The protein expression levels of tyrosinase and MITF are determined by Western blotting.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by (+)-Bisabolangelone and a general experimental workflow for its pharmacological characterization.

Caption: Anti-inflammatory mechanism of (+)-Bisabolangelone.

Caption: Anti-osteoporotic mechanism of (+)-Bisabolangelone.

Caption: Hypopigmenting mechanism of (+)-Bisabolangelone.

Caption: General experimental workflow.

Conclusion

(+)-Bisabolangelone is a multifaceted natural compound with a well-documented profile of anti-inflammatory, anti-osteoporotic, hypopigmenting, and anti-ulcer activities. Its mechanisms of action are rooted in the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PKA. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research. Further investigation into the pharmacokinetics, safety profile, and efficacy in more complex disease models is warranted to fully elucidate the therapeutic potential of (+)-Bisabolangelone. This document serves as a comprehensive resource to aid researchers and drug development professionals in advancing the study of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisabolangelone targets CSF1R to impede osteoclastogenesis and attenuate estrogen-deficiency bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisabolangelone | CAS:30557-81-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. Synthesis and In Vitro Anti-Ulcer Effect of Bisabolangelone Oxime Ether Derivatives | Scientific.Net [scientific.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Anti-Inflammatory Mechanism of Action of (+)-Bisabolangelone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bisabolangelone, a sesquiterpene isolated from plants of the Angelica and Ostericum genus, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on key inflammatory signaling pathways. The information presented is compiled from preclinical studies and is intended to inform further research and drug development efforts.

Core Mechanism of Action

Current research indicates that (+)-Bisabolangelone exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . In inflammatory states, particularly in immune cells such as macrophages and dendritic cells, these pathways are critical for the production of pro-inflammatory mediators. By targeting these cascades, (+)-Bisabolangelone effectively reduces the expression and release of key molecules that drive the inflammatory response.

Data Presentation: Quantitative Effects of (+)-Bisabolangelone on Inflammatory Mediators

The following tables summarize the quantitative data from key studies investigating the inhibitory effects of (+)-Bisabolangelone on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | (+)-Bisabolangelone Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) | 12.5 | ~40% | 18.9 | [1] |

| 25 | ~75% | [1] | ||

| 50 | ~95% | [1] | ||

| Prostaglandin E₂ (PGE₂) | 12.5 | ~30% | 23.7 | [1] |

| 25 | ~60% | [1] | ||

| 50 | ~90% | [1] | ||

| Tumor Necrosis Factor-α (TNF-α) | 12.5 | ~25% | 26.3 | [1] |

| 25 | ~55% | [1] | ||

| 50 | ~85% | [1] | ||

| Interleukin-1β (IL-1β) | 12.5 | ~35% | 21.5 | [1] |

| 25 | ~65% | [1] | ||

| 50 | ~90% | [1] | ||

| Interleukin-6 (IL-6) | 12.5 | ~20% | 28.1 | [1] |

| 25 | ~50% | [1] | ||

| 50 | ~80% | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Dendritic Cells (DCs)

| Cytokine | (+)-Bisabolangelone Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |

| Tumor Necrosis Factor-α (TNF-α) | 5 | ~20% | 11.2 | [2] |

| 10 | ~50% | [2] | ||

| 20 | ~80% | [2] | ||

| Interleukin-1β (IL-1β) | 5 | ~25% | 9.8 | [2] |

| 10 | ~55% | [2] | ||

| 20 | ~85% | [2] | ||

| Interleukin-12 (IL-12) | 5 | ~30% | 8.5 | [2] |

| 10 | ~60% | [2] | ||

| 20 | ~90% | [2] |

Signaling Pathways and Molecular Targets

(+)-Bisabolangelone's inhibitory effects are a direct result of its interference with specific molecular events within the NF-κB and MAPK signaling cascades.

NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (+)-Bisabolangelone has been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[1]

Caption: NF-κB signaling pathway and the inhibitory action of (+)-Bisabolangelone.

MAPK Pathway

The MAPK family, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that contribute to the expression of inflammatory genes. Studies have demonstrated that (+)-Bisabolangelone significantly suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 in both macrophages and dendritic cells.[1][2]

Caption: MAPK signaling pathways and the inhibitory action of (+)-Bisabolangelone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on (+)-Bisabolangelone's anti-inflammatory effects.

General Experimental Workflow

Caption: General experimental workflow for assessing anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines:

-

Murine macrophage cell line: RAW 264.7.

-

Bone marrow-derived dendritic cells (DCs) from C57BL/6 mice.

-

-

Culture Medium:

-

RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

DCs: RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL murine granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL murine interleukin-4 (IL-4).

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in appropriate plates (e.g., 96-well for viability and mediator assays, 6-well for protein extraction).

-

After 24 hours, cells are pre-treated with various concentrations of (+)-Bisabolangelone (e.g., 5, 10, 12.5, 20, 25, 50 µM) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL.

-

Control groups include untreated cells, cells treated with LPS alone, and cells treated with (+)-Bisabolangelone alone.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

After treating RAW 264.7 cells with (+)-Bisabolangelone and/or LPS for 24 hours, collect 100 µL of the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines and PGE₂ (ELISA)

-

Collect cell culture supernatants after 24 hours of treatment with (+)-Bisabolangelone and/or LPS.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific quantification of TNF-α, IL-1β, IL-6, IL-12, and PGE₂.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding supernatants to antibody-pre-coated microplate wells.

-

Incubation with a biotin-conjugated detection antibody.

-

Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Addition of a chromogenic substrate (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate the concentrations of the cytokines and PGE₂ based on the standard curves provided with the kits.

Western Blot Analysis for NF-κB and MAPK Signaling

-

After treatment with (+)-Bisabolangelone and/or LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation), wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

For analysis of nuclear NF-κB, separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK, JNK, p38, IκBα, and NF-κB p65 overnight at 4°C. An antibody against β-actin or GAPDH should be used as a loading control.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total proteins.

Conclusion

(+)-Bisabolangelone demonstrates potent anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of (+)-Bisabolangelone for inflammatory diseases. Future research should focus on in vivo efficacy, safety profiling, and pharmacokinetic studies to fully elucidate its drug development potential.

References

Preliminary Studies on the Bioactivity of (+)-Bisabolangelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bisabolangelone, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest in pharmacological research. Preliminary studies have revealed a spectrum of biological activities, including potent anti-inflammatory, hypopigmenting, and potential antimicrobial and anti-tumor effects. This technical guide provides an in-depth overview of the current understanding of (+)-Bisabolangelone's bioactivity, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

(+)-Bisabolangelone is a sesquiterpene derivative that has been isolated from various plant species, including those from the Angelica and Ostericum genera[1][2][3][4]. Its unique chemical structure has prompted investigations into its pharmacological properties. This guide synthesizes the findings from preliminary in vitro studies, providing a foundational understanding of its potential therapeutic applications.

Bioactivity of (+)-Bisabolangelone

Current research indicates that (+)-Bisabolangelone exhibits several key bioactivities:

-

Anti-inflammatory Activity: Studies have demonstrated that (+)-Bisabolangelone can significantly inhibit the production of key inflammatory mediators.[1][5]

-

Hypopigmenting Activity: The compound has been shown to reduce melanin production in cell-based assays, suggesting its potential use in treating hyperpigmentation disorders.[2][6]

-

Antimicrobial and Antioxidant Activities: While less explored, some reports suggest that (+)-Bisabolangelone possesses antimicrobial and antioxidant properties.[3][4]

-

Anti-tumor Activity: Preliminary data indicates potential anti-tumor effects, warranting further investigation.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on (+)-Bisabolangelone's bioactivity.

Table 1: Anti-inflammatory Activity of (+)-Bisabolangelone

| Bio-marker | Cell Line | Inducer | Concentration of (+)-Bisabolangelone | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Not specified in snippets | Significant inhibition of NO production.[1][5] | [1],[5] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Not specified in snippets | Significant inhibition of PGE2 production.[1] | [1] |

| TNF-α (Tumor Necrosis Factor-alpha) | RAW 264.7 | LPS | Not specified in snippets | Inhibition of TNF-α production at both mRNA and protein levels.[1][5] | [1],[5] |

| IL-1β (Interleukin-1beta) | RAW 264.7 | LPS | Not specified in snippets | Inhibition of IL-1β production at both mRNA and protein levels.[1][5] | [1],[5] |

| IL-6 (Interleukin-6) | RAW 264.7 | LPS | Not specified in snippets | Inhibition of IL-6 production at both mRNA and protein levels.[1][5] | [1],[5] |

| IL-12 | Dendritic Cells | Not specified in snippets | Not specified in snippets | Attenuated production of IL-12.[3] | [3] |

Table 2: Hypopigmenting Activity of (+)-Bisabolangelone

| Assay | Cell Line | Inducer | IC50 Value (µM) | Positive Control (IC50 µM) | Reference |

| Melanin Production | B16 | α-MSH | 9-17 | Arbutin (317) | [2],[6] |

| Melanin Production | melan-a | α-MSH | 9-17 | Not specified | [2],[6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of (+)-Bisabolangelone.

Cell Culture

-

RAW 264.7 Macrophages: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

B16 Melanoma Cells and melan-a Melanocytes: These cell lines are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For melan-a cells, the medium may be supplemented with phorbol 12-myristate 13-acetate (PMA). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of (+)-Bisabolangelone for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the culture supernatant is collected.

-

NO production is measured using the Griess reagent, which detects nitrite, a stable product of NO.[7] The absorbance is measured at 540 nm.

-

-

Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Measurement:

-

Following the same treatment protocol as the NO assay, the cell culture supernatants are collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[7]

-

-

Western Blot Analysis for iNOS and COX-2:

-

Cells are treated with (+)-Bisabolangelone and/or LPS.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Hypopigmenting Assays

-

Melanin Content Assay:

-

B16 or melan-a cells are seeded in multi-well plates.

-

Cells are treated with various concentrations of (+)-Bisabolangelone in the presence of α-melanocyte-stimulating hormone (α-MSH) for 72-96 hours.

-

After incubation, cells are washed with PBS and lysed with a solution containing NaOH.

-

The melanin content in the lysate is measured by reading the absorbance at 405 nm and is normalized to the protein content of the cells.

-

-

Tyrosinase Activity Assay:

-

Cellular Tyrosinase Activity: Cell lysates are prepared from treated cells. The tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation to dopachrome, which is determined by measuring the absorbance at 475 nm.

-

Cell-free Tyrosinase Activity: The direct effect of (+)-Bisabolangelone on tyrosinase is assessed using mushroom tyrosinase. The assay is performed in a cell-free system with L-DOPA as the substrate.

-

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

-

Protocol:

-

Cells are seeded in a 96-well plate and treated with various concentrations of (+)-Bisabolangelone for a specified period (e.g., 24-72 hours).[8]

-

MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.[8][10]

-

The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution such as dimethyl sulfoxide (DMSO).[10]

-

The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.[8][10] Cell viability is expressed as a percentage of the control (untreated cells).

-

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathways

(+)-Bisabolangelone exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][5]

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5] (+)-Bisabolangelone has been shown to suppress the translocation of the p65 subunit of NF-κB into the nucleus.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. (+)-Bisabolangelone has been observed to inhibit the phosphorylation of MAPKs, such as ERK.[1]

Caption: Anti-inflammatory signaling pathway modulated by (+)-Bisabolangelone.

Hypopigmenting Signaling Pathways

The hypopigmenting effect of (+)-Bisabolangelone is associated with the downregulation of tyrosinase expression.[2][6] Tyrosinase is the key enzyme in melanin synthesis, and its expression is regulated by the microphthalmia-associated transcription factor (MITF). The activity of MITF is modulated by signaling pathways including the cAMP/PKA and MAPK pathways.[11][12][13] While the precise mechanism for (+)-Bisabolangelone is still under full investigation, it is plausible that it interferes with these upstream signaling cascades.

Caption: Hypothesized hypopigmenting signaling pathway influenced by (+)-Bisabolangelone.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a compound like (+)-Bisabolangelone.

Caption: General experimental workflow for bioactivity screening.

Conclusion and Future Directions

The preliminary in vitro studies on (+)-Bisabolangelone reveal its significant potential as a pharmacologically active compound, particularly in the areas of anti-inflammatory and hypopigmenting applications. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its targeted mechanism of action.

Future research should focus on:

-

In-depth Dose-Response Studies: To establish precise IC50 values for all observed bioactivities.

-

Elucidation of Broader Bioactivities: Comprehensive screening for its anti-tumor, antimicrobial, and antioxidant effects with detailed mechanistic studies.

-

In Vivo Studies: To validate the in vitro findings in animal models of inflammation and hyperpigmentation.

-

Structure-Activity Relationship (SAR) Studies: To identify the key functional groups responsible for its bioactivity and to guide the synthesis of more potent and selective analogs.

-

Safety and Toxicity Profiling: Comprehensive toxicological studies are essential before considering any clinical applications.

This technical guide provides a solid foundation for further research and development of (+)-Bisabolangelone as a potential therapeutic agent. The compiled data and methodologies will be instrumental for scientists and researchers dedicated to exploring the full pharmacological potential of this promising natural compound.

References

- 1. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.cn [molnova.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchhub.com [researchhub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Comprehensive Review of Bisabolane-Type Sesquiterpenoids: Structure, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bisabolane-type sesquiterpenoids, a diverse class of monocyclic sesquiterpenoids, are ubiquitously distributed in nature, found in terrestrial plants, fungi, and marine organisms.[1][2][3][4] These 15-carbon compounds, characterized by a hexatomic ring core, exhibit a wide array of biological activities, making them a fertile ground for drug discovery and development.[1][2][3][4] In vitro and in vivo studies have highlighted their antibacterial, anti-inflammatory, and cytotoxic properties, underscoring their potential as lead compounds for novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and biological activities of bisabolane-type sesquiterpenoids, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Diversity and Biosynthesis

Bisabolane sesquiterpenoids are derived from the mevalonate pathway, with farnesyl diphosphate (FPP) serving as the key precursor.[5] The biosynthesis involves the cyclization of FPP to form the characteristic bisabolyl cation, which can then undergo various enzymatic modifications such as oxidation, reduction, and esterification to generate the vast structural diversity observed in this class of compounds.[1][2] This structural variability, particularly in the side chain, gives rise to numerous functionalities, including lactones, furans, and pyrans, which significantly influence their biological activity.[1][2]

Caption: General biosynthetic pathway of bisabolane-type sesquiterpenoids.

Biological Activities and Therapeutic Applications

Bisabolane-type sesquiterpenoids have demonstrated a broad spectrum of pharmacological effects, with significant potential in various therapeutic areas. The following sections summarize the key biological activities, supported by quantitative data from the literature.

Antimicrobial Activity

A significant number of bisabolane derivatives exhibit potent antibacterial and antifungal activity. For instance, compounds isolated from marine-derived fungi have shown remarkable efficacy against various bacterial strains.

| Compound | Source Organism | Test Organism | MIC (µg/mL) | Reference |

| Aspergiterpenoid A | Aspergillus sp. | Staphylococcus aureus | 5.0 | [6] |

| (-)-Sydonol | Aspergillus sp. | Escherichia coli | 10.0 | [6] |

| Compounds 33-35 | Marine Fungus | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | ≤ 8.0 | [1][2] |

Cytotoxic Activity

The cytotoxic effects of bisabolane sesquiterpenoids against various cancer cell lines have been extensively studied, revealing their potential as anticancer agents.

| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |

| Compound 14 | Marine Fungus | A549 (Lung Carcinoma) | 1.9 | [1][2] |

| Compound 14 | Marine Fungus | HL-60 (Leukemia) | 5.4 | [1][2] |

| Inonotic Acid C | Penicillium oxalicum | MCF-7 (Breast Cancer) | 7.7 | [7][8] |

| Disydonol A | Aspergillus sp. | HepG-2 (Liver Cancer) | 12.40 | [2] |

| Disydonol C | Aspergillus sp. | Caski (Cervical Cancer) | 2.91 | [2] |

Anti-inflammatory Activity